4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol
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Overview
Description
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol is an organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol typically involves the alkylation of a benzoxathiol precursor with tert-butyl groups. One common method includes the reaction of 2,2-dimethyl-1,3-benzoxathiol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzoxathiol derivatives
Scientific Research Applications
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. Additionally, its structural features allow it to bind to specific proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
4,6-Di-tert-butyl-2,2-dimethyl-2H-1,3-benzoxathiol-7-ol is unique due to its benzoxathiol ring structure combined with tert-butyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability, such as in antioxidant formulations and coordination chemistry.
Properties
CAS No. |
666238-13-7 |
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Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4,6-ditert-butyl-2,2-dimethyl-1,3-benzoxathiol-7-ol |
InChI |
InChI=1S/C17H26O2S/c1-15(2,3)10-9-11(16(4,5)6)14-13(12(10)18)19-17(7,8)20-14/h9,18H,1-8H3 |
InChI Key |
KUHPGXLJOKQSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2S1)C(C)(C)C)C(C)(C)C)O)C |
Origin of Product |
United States |
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